molecular formula C21H26N2O2 B2855707 Ethyl 1,4-dibenzylpiperazine-2-carboxylate CAS No. 72351-59-8

Ethyl 1,4-dibenzylpiperazine-2-carboxylate

Cat. No. B2855707
CAS RN: 72351-59-8
M. Wt: 338.451
InChI Key: KKXWTUYDLQVOOO-UHFFFAOYSA-N
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Description

Ethyl 1,4-dibenzylpiperazine-2-carboxylate is a chemical compound with the molecular formula C21H26N2O2 . It is also known by other names such as BUTTPARK 32\04-68, ethyl 1,4-diphenethylpiperazine-2-carboxylate, 1,4-dibenzylpiperazine-2-carboxylicacidethylester, and 2-Piperazinecarboxylic acid, 1,4-bis (phenylMethyl)-, ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 1,4-dibenzylpiperazine-2-carboxylate consists of a piperazine ring which is substituted at the 1 and 4 positions with benzyl groups . The piperazine ring is also substituted at the 2 position with a carboxylate group . The molecule has a total of 53 bonds, including 27 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, and 12 aromatic bonds . It also contains 3 six-membered rings, 1 ester (aliphatic), and 2 tertiary amines (aliphatic) .


Physical And Chemical Properties Analysis

Ethyl 1,4-dibenzylpiperazine-2-carboxylate has a molecular weight of 338.44 . It has a predicted density of 1.130±0.06 g/cm3 and a predicted pKa of 5.88±0.10 . The boiling point of this compound is 200 °C .

Scientific Research Applications

Cytostatic Activity in Cancer Cells

Ethyl 1,4-dibenzylpiperazine-2-carboxylate derivatives have been studied for their cytostatic activity, particularly in cancer research. A study by Eamvijarn et al. (2012) focused on compounds isolated from the fungus Neosartorya pseudofischeri, including a 1,4-diacetyl-2,5-dibenzylpiperazine derivative. This compound showed in vitro growth inhibitory activity in various cancer cell lines, displaying cytostatic effects rather than cytotoxicity. This suggests its potential as a novel chemical scaffold for developing anticancer cytostatic compounds (Eamvijarn et al., 2012).

Enzymatic Kinetic Resolution

In another application, ethyl 1,4-dibenzylpiperazine-2-carboxylate has been used in enzymatic processes. Kasture et al. (2005) explored its role as an intermediate compound in the production of doxazosin mesylate, a drug. They achieved kinetic resolution of the title compound to obtain its S-enantiomer, using a lipase-catalyzed transesterification reaction. This study highlights the compound's utility in the chiral synthesis of pharmaceuticals (Kasture et al., 2005).

Synthesis of Complex Molecules

Furthermore, Zhu et al. (2003) described the use of ethyl 2-methyl-2,3-butadienoate, a related compound, in a [4 + 2] annulation process with N-tosylimines. This resulted in the formation of highly functionalized tetrahydropyridines, demonstrating the compound's importance in complex molecular syntheses (Zhu et al., 2003).

Pharmaceutical Synthesis Processes

Ethyl 1,4-dibenzylpiperazine-2-carboxylate also plays a critical role in pharmaceutical synthesis. Fang et al. (2001) developed an efficient process for converting this compound into (S)-doxazosin mesylate, a key chiral intermediate. Their study provides insight into the practical applications of this compound in drug synthesis (Fang et al., 2001).

Safety And Hazards

Ethyl 1,4-dibenzylpiperazine-2-carboxylate is classified as an irritant . It has been assigned the GHS07 hazard symbol, with the signal word "Warning" . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P271 (Use only outdoors or in a well-ventilated area) and P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .

properties

IUPAC Name

ethyl 1,4-dibenzylpiperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-25-21(24)20-17-22(15-18-9-5-3-6-10-18)13-14-23(20)16-19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXWTUYDLQVOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,4-dibenzylpiperazine-2-carboxylate

Synthesis routes and methods I

Procedure details

2,3-Dibromopropionic acid, ethyl ester 7, N,N-dibenzylethylenediamine 8 and triethylamine are reacted in toluene at 80°-100° C., giving 1,4-bis(phenylmethyl)-2-piperazinecarboxylic acid, ethyl ester 9. The ester 9 is then reacted with lithium aluminum hydride in ether, under an inert atmosphere at reflux followed by treatment with an alkali base and an alkali carbonate giving 1,4-bis(phenylmethyl)-2-piperazinemethanol 10, which is then reacted with thicnyl chloride in carbon tetrachloride at 50°-60° C. followed by treatment with an alkali hydroxide, giving 2-chloromethyl-1,4-bis(phenylmethyl)piperazine 11. The compound 11 is then reacted with an amine R4, where R4 is dimethylamine, N-methylpiperazine, etc., giving a 2-substituted methyl-1,4-bis(phenylmethyl)piperazine 12 which is then catalytically reduced in ethanol and cyclohexane, giving piperazine derivative 13. Derivative 13 is then reacted with 6 in pyridine in a sealed unit under argon at 120°-130° C., giving 14. ##STR8##
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Synthesis routes and methods II

Procedure details

A 29.1 g portion of 2,3-dibromopropionic acid, ethyl ester was dissolved in 90 ml of dry toluene at 40° C. in an oil bath. With vigorous stirring, a stream of a solution of 26.8 g of N,N'-dibenzylethylenediamine and 30.5 ml of triethylamine in 28 ml of dry toluene was added. The temperature was raised to 80° C. and stirring continued for 3 hours. The mixture was filtered, the solid washed with two 50 ml portions of toluene and the filtrate and washes combined. The solution was washed with three 50 ml portions of water, dried, filtered and concentrated to an oil. The oil was distilled and the fraction boiling at 185°-195° C., 0.75 mm collected, giving 1,4-bis(phenylmethyl)-2-piperazinecarboxylic acid, ethyl ester as a yellow oil.
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Synthesis routes and methods III

Procedure details

To a stirred solution of ethyl 2,3-dibromopropionate (142.7 g, 0.549 mol) in dry toluene (2000 mL) was added N,N′-dibenzylethylene diamine (132 g, 0.549 mol), followed by triethylamine (110.8 g, 1.098 mol), under N2 at 40° C. (a dense white precipitate formed immediately, thus good stirring was necessary). The mixture was heated at 80° C. overnight, cooled and filtered. The filtrate was then washed with H2O, dried over MgSO4, and concentrated under reduced pressure. The residue oil was taken on to the next step without further purification (GC-MS shows one peak at 6.79) or purified by column chromatography (EtOAc/hexane 1:4). Weight of crude product: 169.6 g (91%).
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Synthesis routes and methods IV

Procedure details

To a hot (about 80° C.) solution of N,N′-dibenzylethylenediamine (216 g, 0.9 mol) and triethylamine (300 uL, 2.16 mol) in toluene (650 mL) was added rapidly dropwise ethyl 2,3-dibromopropionate (240 g, 0.93 mol) in toluene (650 mL). After the addition, the reaction mixture was stirred at 80° C. for about three hours. A temperature below about 95° C. was maintained. The heavy precipitate was filtered off and then solvent and excess TEA removed. t-butyl methyl ether (about 300 mL) was added. The reaction was stirred well, and any precipitate that was formed was filtered. The reaction was concentrated to a pale yellow oil (about 287 g, about 94%)
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216 g
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Synthesis routes and methods V

Procedure details

A solution of ethyl 2,3-dibromopropionate (6 mL) in anhydrous toluene (50 mL) was added to a solution of N,N′-dibenzylethylenediamine (5 g) and DIPEA (12 mL) in anhydrous toluene (50 mL) under a Nitrogen atmosphere. The resulting mixture was heated to 100° C. for 21 hours, then allowed to cool to r.t., diluted with AcOEt (100 mL) and washed with brine (3×100 mL). The organic extract was dried and concentrated in vacua to a residue which was purified by flash chromatography (CH/AcOEt 9:1) to give ethyl 1,4-dibenzyl-piperazine-2-carboxylate (5.65 g) as a yellow oil, which was used without any purification in the next step. Diisobutylaluminium hydride (1M in toluene—29 mL) was dropped into a solution of ethyl 1,4-dibenzyl-piperazine-2-carboxylate (5.47 g) in anhydrous toluene (110 mL) previously cooled to −78° C. under a Nitrogen atmosphere. The solution was stirred at −78° C. for 1 hour, then a 20% sodium hydroxide solution (20 mL) was added and the mixture was allowed to warm to r.t. Further 20% sodium hydroxide solution (50 mL) was added and the solution was extracted with Et2O (2×150 mL). The combined organic extracts were dried and concentrated in vacuo to give the title compound (5.33 g) as a crude, which was used without any further purification in the next step.
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Citations

For This Compound
10
Citations
D Kracht, S Saito, B Wünsch - Australian journal of chemistry, 2009 - CSIRO Publishing
1,4-Diazabicyclo[3.3.1]nonanes (aza-morphans) represent conformationally constrained piperazine derivatives. Herein, we report a six-step synthesis of the benzyl and allyl substituted …
Number of citations: 5 www.publish.csiro.au
G Le Bihan, F Rondu, A Pelé-Tounian… - Journal of medicinal …, 1999 - ACS Publications
Piperazine derivatives have been identified as new antidiabetic compounds. Structure−activity relationship studies in a series of 1-benzyl-4-alkyl-2-(4‘,5‘-dihydro-1‘H-imidazol-2‘-yl)…
Number of citations: 95 pubs.acs.org
AM Soliman, HAA Abd El-wahab, H Akincioglu… - Bioorganic …, 2023 - Elsevier
Abstract Development of multitarget-Directed Ligands (MTDLs) is a promising approach to combat the complex etiologies of Alzheimer disease (AD). Herein we report the design, …
Number of citations: 3 www.sciencedirect.com
B Aebischer, P Frey, HP Haerter… - Helvetica Chimica …, 1989 - Wiley Online Library
The (R)‐ and (s)‐enantiomers of 4‐(3‐phosphonopropyl)piperazine‐2‐carboxylic acid (D‐ and L‐CPP, resp.; 15 and 16, resp.), and of its unsaturated analogue (E)‐4‐(3‐…
Number of citations: 135 onlinelibrary.wiley.com
BR Kusche - 2006 - scholarworks.umt.edu
The pharmacological evaluation of the prepared 2-(2-alkyl-piperazin-1-yl)-6-nitroquinoline analogs for their respective competitive binding affinities at the serotonin reuptake transporter …
Number of citations: 1 scholarworks.umt.edu
HAA Abd El-wahab, M Accietto, LB Marino… - Bioorganic & Medicinal …, 2018 - Elsevier
Three series of azole piperazine derivatives that mimic dicyclotyrosine (cYY), the natural substrate of the essential Mycobacterium tuberculosis cytochrome P450 CYP121A1, were …
Number of citations: 14 www.sciencedirect.com
J Frydrych, DT Keough, M Chavchich, J Travis… - European Journal of …, 2021 - Elsevier
Parasites of the Plasmodium genus are unable to produce purine nucleotides de novo and depend completely on the salvage pathway. This fact makes plasmodial hypoxanthine-…
Number of citations: 4 www.sciencedirect.com
C Hassler, Y Zhang, B Gilmour, T Graf… - ACS chemical …, 2014 - ACS Publications
Modulation of the neuropeptide S (NPS) system has been linked to a variety of CNS disorders such as panic disorder, anxiety, sleeping disorders, asthma, obesity, PTSD, and …
Number of citations: 16 pubs.acs.org
C Napolitano, M Borriello, F Cardullo… - Synthetic …, 2011 - Taylor & Francis
A rapid and efficient synthesis of 1-benzyl-2-difluoromethyl-piperazine is herein described. The new pathway has the advantage of avoiding orthogonal protection at the two piperazine …
Number of citations: 3 www.tandfonline.com
CP Butts, MDS Jazdzyk - Organic & Biomolecular Chemistry, 2005 - pubs.rsc.org
… Ethyl 1-4-dibenzylpiperazine-2-carboxylate. Prepared according to the procedure of Rondu et al.; 18 3.67 mL of ethyl 2,3-dibromopropionate (25 mmol) was added dropwise to a hot (…
Number of citations: 26 pubs.rsc.org

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